molecular formula C8H3ClF5NO3 B2676601 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene CAS No. 2375259-55-3

1-chloro-2-nitro-4-(pentafluoroethoxy)benzene

Cat. No.: B2676601
CAS No.: 2375259-55-3
M. Wt: 291.56
InChI Key: RBQIGKDFXUUOJD-UHFFFAOYSA-N
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Description

1-Chloro-2-nitro-4-(trifluoromethyl)benzene (CAS 121-17-5) is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . It features a nitro group (-NO₂) at position 2, a chlorine atom at position 1, and a trifluoromethyl (-CF₃) group at position 4. This compound is widely used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the strong electron-withdrawing effects of its substituents, which enhance reactivity in nucleophilic aromatic substitution (NAS) and coupling reactions . Key physical properties include:

  • Boiling Point: 367–368 K (0.013 bar)
  • LogP: 3.01
  • Spectral Data: Characteristic ¹H/¹³C NMR signals (e.g., δ 8.21 ppm for aromatic protons) .

Properties

IUPAC Name

1-chloro-2-nitro-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF5NO3/c9-5-2-1-4(3-6(5)15(16)17)18-8(13,14)7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIGKDFXUUOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(C(F)(F)F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene typically involves the nitration of 1-chloro-4-(pentafluoroethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene undergoes various chemical reactions, including:

  • Reduction:

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: Room temperature, atmospheric pressure.

      Products: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.

  • Substitution:

      Reagents: Sodium methoxide, methanol.

      Conditions: Reflux.

      Products: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), acidic medium.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide, methanol.

Major Products:

    Reduction: 1-chloro-2-amino-4-(pentafluoroethoxy)benzene.

    Substitution: 1-methoxy-2-nitro-4-(pentafluoroethoxy)benzene.

Scientific Research Applications

1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene has a wide range of applications in scientific research:

  • Chemistry:

    • Used as a precursor in the synthesis of various organic compounds.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activity and interactions with biomolecules.
    • Used in the development of bioactive compounds and pharmaceuticals.
  • Medicine:

    • Explored for its potential therapeutic applications.
    • Studied for its effects on cellular pathways and molecular targets.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-2-nitro-4-(pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form an amino group, which can then interact with various biomolecules. The pentafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The chlorine atom contributes to the compound’s reactivity and ability to participate in substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trifluoromethoxy vs. Trifluoromethyl

1-Chloro-2-Nitro-4-(Trifluoromethoxy)Benzene (CAS 588-09-0)
  • Molecular Formula: C₇H₃ClF₃NO₃
  • Molecular Weight : 257.55 g/mol
  • Key Differences: The trifluoromethoxy (-O-CF₃) group replaces the trifluoromethyl (-CF₃) group. Applications: Used in synthesizing fluorinated ethers and agrochemical intermediates .
4-Chloro-1-Ethoxy-2-Nitrobenzene
  • Molecular Formula: C₈H₈ClNO₃
  • Molecular Weight : 213.61 g/mol
  • Key Differences :
    • An ethoxy (-OCH₂CH₃) group replaces the trifluoromethyl group, significantly reducing electron-withdrawing effects.
    • Lower molecular weight and higher solubility in polar solvents due to the lack of fluorine atoms.
    • Applications: Primarily used in dye synthesis and as a precursor for less electrophilic aromatic systems .

Positional Isomerism and Halogen Addition

1,5-Dichloro-2-Nitro-4-(Trifluoromethyl)Benzene (CSD refcode: JIHNOG)
  • Molecular Formula: C₇H₂Cl₂F₃NO₂
  • Molecular Weight : 260.00 g/mol
  • Key Differences :
    • An additional chlorine atom at position 5 increases steric hindrance and molecular weight.
    • Alters regioselectivity in coupling reactions; for example, in indole synthesis, the second chlorine may block certain reaction pathways .
2-Chloro-5-(Trifluoromethyl)Nitrobenzene
  • Molecular Formula: C₇H₃ClF₃NO₂ (same as the parent compound)
  • Key Differences :
    • Structural isomerism: The chlorine and nitro groups are adjacent (positions 1 and 2 in the parent compound vs. 2 and 5 in this isomer).
    • Altered electronic distribution reduces reactivity in NAS due to decreased activation of the chlorine atom .

Functional Group Modifications: Sulfonyl vs. Trifluoromethyl

1-Chloro-2-Nitro-4-((Trifluoromethyl)Sulfonyl)Benzene (CAS 1550-27-2)
  • Molecular Formula: C₇H₃ClF₃NO₄S
  • Molecular Weight : 289.62 g/mol
  • Key Differences :
    • The trifluoromethanesulfonyl (-SO₂CF₃) group replaces -CF₃, introducing a stronger electron-withdrawing effect.
    • Enhanced acidity of aromatic protons adjacent to the sulfonyl group, favoring deprotonation in base-mediated reactions .
    • Applications: Used in high-performance polymers and corrosion inhibitors.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (K) LogP Key Applications
1-Chloro-2-nitro-4-(trifluoromethyl)benzene C₇H₃ClF₃NO₂ 225.55 367–368 3.01 Indole synthesis , KV10.1 inhibitors
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene C₇H₃ClF₃NO₃ 257.55 N/A ~2.8* Fluorinated ethers
4-Chloro-1-ethoxy-2-nitrobenzene C₈H₈ClNO₃ 213.61 N/A ~1.5 Dye intermediates
1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene C₇H₂Cl₂F₃NO₂ 260.00 N/A 3.5 Crystallography studies

*Estimated based on structural analogs.

Table 2: Reactivity in Key Reactions

Compound Reactivity in NAS Coupling Reactions (e.g., with Indoles) Stability under Basic Conditions
1-Chloro-2-nitro-4-(trifluoromethyl)benzene High High yield (67–94% ) Moderate
1-Chloro-2-nitro-4-(trifluoromethoxy)benzene Moderate Lower yield due to steric effects Low
4-Chloro-1-ethoxy-2-nitrobenzene Low Not reported High

Biological Activity

1-Chloro-2-nitro-4-(pentafluoroethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on cellular systems, potential toxicity, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula C10H4ClF5NO3, features a chlorinated nitrobenzene backbone with a pentafluoroethoxy substituent. This structure contributes to its lipophilicity and reactivity, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
  • Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways within cells.

Toxicological Effects

Research indicates that this compound exhibits significant toxicological effects in various biological systems:

  • Cytotoxicity : In vitro studies have shown that this compound can induce cell death in cultured mammalian cells at elevated concentrations.
  • Genotoxicity : Evidence suggests that it may cause DNA damage, leading to mutations or chromosomal aberrations in laboratory models.

Study 1: Cytotoxic Effects on Human Cell Lines

A study investigated the cytotoxic effects of this compound on human liver (HepG2) and breast cancer (MCF7) cell lines. The results indicated:

Concentration (µM)HepG2 Cell Viability (%)MCF7 Cell Viability (%)
0100100
108590
506070
1003040

The compound exhibited a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential.

Study 2: Genotoxicity Assessment

In another study assessing genotoxicity, the compound was administered to mice, and DNA damage was evaluated using the comet assay. The findings revealed:

Treatment Group% DNA Damage
Control5%
Low Dose (10 mg/kg)15%
High Dose (50 mg/kg)35%

The results indicated that higher doses led to increased DNA damage, highlighting the genotoxic potential of the compound.

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